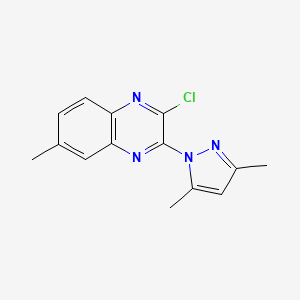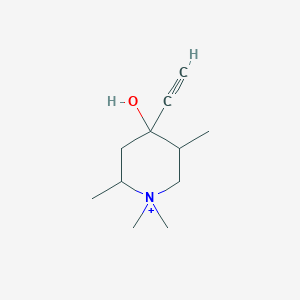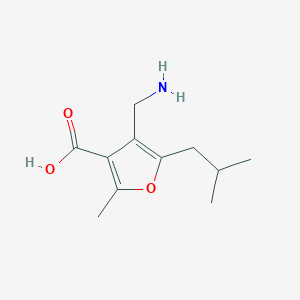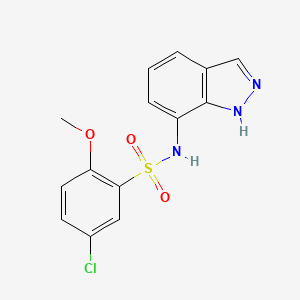
2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylquinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylquinoxaline is a heterocyclic compound that contains both pyrazole and quinoxaline moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylquinoxaline typically involves the reaction of 2-chloro-3-nitroquinoxaline with 3,5-dimethyl-1H-pyrazole under specific conditions. The nitro group is reduced to an amino group, which then undergoes cyclization to form the desired quinoxaline ring. The reaction conditions often include the use of reducing agents such as iron powder or tin chloride in the presence of hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylquinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoxaline derivatives with oxidized functional groups.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of substituted quinoxaline derivatives depending on the nucleophile used.
科学的研究の応用
2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylquinoxaline has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Material Science: Investigated for its potential use in organic electronics and as a ligand in coordination chemistry.
作用機序
The mechanism of action of 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylquinoxaline depends on its application:
Medicinal Chemistry: It may exert its effects by interacting with specific enzymes or receptors in the body, inhibiting their activity and thus leading to therapeutic effects.
Organic Synthesis: Acts as a nucleophile or electrophile in various chemical reactions.
Material Science: Functions as a ligand, forming coordination complexes with metals.
類似化合物との比較
Similar Compounds
2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile: Similar structure but with a nitrile group instead of a quinoxaline ring.
5-chloro-1,3-dimethyl-1H-pyrazol-4-yl derivatives: Compounds with similar pyrazole moiety but different substituents.
Uniqueness
2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylquinoxaline is unique due to the presence of both pyrazole and quinoxaline rings, which confer distinct chemical and biological properties
特性
分子式 |
C14H13ClN4 |
|---|---|
分子量 |
272.73 g/mol |
IUPAC名 |
2-chloro-3-(3,5-dimethylpyrazol-1-yl)-6-methylquinoxaline |
InChI |
InChI=1S/C14H13ClN4/c1-8-4-5-11-12(6-8)17-14(13(15)16-11)19-10(3)7-9(2)18-19/h4-7H,1-3H3 |
InChIキー |
SJUYZEUMIZDROE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)N=C(C(=N2)N3C(=CC(=N3)C)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-phenyl-1H-pyrrole-2,5-dione](/img/structure/B14946006.png)
![N-(4-{[1-(4-chlorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]sulfamoyl}phenyl)acetamide](/img/structure/B14946010.png)
![1-{7-[(4-Chlorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-3-naphthalen-1-ylurea](/img/structure/B14946011.png)


![N-[5-methyl-4-methylidene-5-(2-methyl-2-phenylpropyl)-2-oxo-1,3-oxazolidin-3-yl]-N-(phenylcarbonyl)benzamide](/img/structure/B14946023.png)
![methyl (2Z)-2-{[4-(ethoxycarbonyl)phenyl]imino}-3-(3-methylbutyl)-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylate](/img/structure/B14946030.png)

![1-Ethyl-N-(4H-1,2,4-triazol-4-yl)-1H-benzo[d]imidazol-2-amine](/img/structure/B14946049.png)
![N-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B14946063.png)


![N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B14946086.png)
![1-Phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine](/img/structure/B14946092.png)
